2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride
CAS No.: 1172050-00-8
Cat. No.: VC18374375
Molecular Formula: C13H16Cl2N2
Molecular Weight: 271.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172050-00-8 |
|---|---|
| Molecular Formula | C13H16Cl2N2 |
| Molecular Weight | 271.18 g/mol |
| IUPAC Name | 6-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H15ClN2.ClH/c1-3-4-9-6-10-7-11(14)5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H |
| Standard InChI Key | WMCPHWBHIIRZND-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. The IUPAC name 6-chloro-8-methyl-3-propylquinolin-2-amine; hydrochloride reflects its substitution pattern:
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Position 2: Amino group (-NH₂)
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Position 6: Chloro substituent (-Cl)
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Position 8: Methyl group (-CH₃)
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Position 3: Propyl chain (-C₃H₇)
The hydrochloride salt formation occurs via protonation of the amino group, improving aqueous solubility for research applications.
Table 1: Key Chemical Identifiers
Structural Analysis
The quinoline core consists of a benzene ring fused to a pyridine ring. Substituents at positions 2, 3, 6, and 8 introduce steric and electronic effects that influence reactivity and biological interactions:
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The amino group at position 2 enables hydrogen bonding with target proteins.
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The chloro substituent at position 6 enhances electrophilicity, potentially facilitating nucleophilic substitution reactions .
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The methyl and propyl groups at positions 8 and 3 contribute to hydrophobic interactions, affecting membrane permeability and bioavailability.
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of 2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride involves multi-step reactions, typically starting with simpler quinoline precursors. A proposed route includes:
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Quinoline Ring Formation: Utilizing the Skraup or Doebner-Miller reaction to construct the quinoline backbone.
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Electrophilic Substitution: Introducing chloro and methyl groups via Friedel-Crafts alkylation or halogenation.
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Amination: Installing the amino group at position 2 through nucleophilic aromatic substitution or reduction of nitro intermediates .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Ring Formation | Glycerol, sulfuric acid, nitrobenzene | Temperature control (150–200°C) |
| Chlorination | Cl₂, FeCl₃ catalyst | Solvent choice (e.g., DCM) |
| Amination | NH₃, Cu catalyst | Pressure modulation |
| Salt Formation | HCl (gas or aqueous) | Stoichiometric precision |
Purification and Quality Control
The final product is purified via recrystallization from ethanol/water mixtures, achieving a purity of ≥97% . Analytical techniques such as HPLC and NMR verify structural integrity, while elemental analysis confirms stoichiometry.
Physicochemical Properties and Stability
Physical Characteristics
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Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt form; limited solubility in non-polar solvents.
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Stability: Stable under ambient storage conditions (room temperature, sealed containers) .
Degradation Pathways
Exposure to extreme pH, light, or moisture may induce hydrolysis of the amino group or dechlorination. Accelerated stability studies recommend storage at 15–30°C with desiccants .
Industrial Applications and Research Utility
Pharmaceutical Intermediates
This compound serves as a precursor for synthesizing kinase inhibitors and antimicrobial agents. Its propyl chain may improve blood-brain barrier penetration in CNS-targeted drugs .
Materials Science
Quinoline derivatives are explored as ligands in catalytic systems and fluorescent probes for metal ion detection.
Comparative Analysis with Related Quinoline Derivatives
Table 3: Structural and Functional Comparisons
| Compound | Substituents | Key Bioactivity |
|---|---|---|
| Chloroquine -N(C₂H₅)₂ at C4 | Antimalarial | |
| Ciprofloxacin -F, piperazine at C7 | Antibacterial | |
| 2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride | -NH₂, -Cl, -CH₃, -C₃H₇ | Kinase inhibition (hypothesized) |
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.
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Target Validation: Screen against kinase panels to identify specific inhibitory activity.
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Structural Optimization: Explore substituent effects on potency and toxicity.
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